2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Structure and Properties

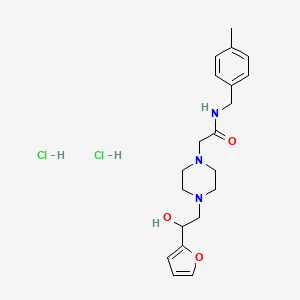

The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a piperazine-containing acetamide derivative with a dihydrochloride salt formulation. Its structure includes a furan-2-yl moiety linked to a hydroxyethyl group on the piperazine ring, a central acetamide bridge, and a 4-methylbenzyl aromatic substituent. The dihydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies .

Characterization methods include NMR, mass spectrometry (MS), and elemental analysis to confirm structural integrity and purity .

Actividad Biológica

The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

- Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological activity.

- Piperazine moiety : Known for its role in enhancing the pharmacokinetic properties of drugs.

- Acetamide group : Implicated in various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, primarily through its interaction with specific biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structural features to this compound demonstrate moderate to significant activity against various bacterial strains. The presence of the piperazine moiety is particularly noted for enhancing antimicrobial efficacy against gram-positive bacteria .

Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays have indicated that derivatives with furan and piperazine structures can inhibit cell proliferation in human fibrosarcoma cell lines, leading to increased rates of apoptosis .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways that regulate growth and survival.

- Induction of apoptosis : Evidence from studies suggests activation of caspase pathways, which are critical in programmed cell death .

- Antioxidant properties : The furan ring may contribute to scavenging free radicals, thus providing protective effects against oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives containing the piperazine moiety showed enhanced activity compared to controls, highlighting the importance of structural modifications in developing effective antimicrobial agents .

Study 2: Anticancer Activity

In a study assessing the anticancer potential of furan-based compounds, it was found that this compound significantly reduced tumor growth in xenograft models. The mechanism was linked to increased apoptosis rates and modulation of key survival pathways .

Data Tables

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of compounds featuring furan and piperazine in antiviral applications, particularly against SARS-CoV-2. For instance, derivatives of related compounds have shown significant inhibitory activity against the main protease of SARS-CoV-2, suggesting that similar structures could be effective as antiviral agents . The incorporation of piperazine enhances solubility and bioavailability, which are critical for drug design.

1.2 Anticancer Properties

Research has demonstrated that piperazine derivatives can exhibit anticancer activity. Compounds with structural similarities to 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride have been evaluated for their effects on various cancer cell lines. These studies indicate potential mechanisms involving apoptosis induction and cell cycle arrest .

Biochemical Applications

2.1 Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, the presence of specific functional groups can facilitate interactions with target enzymes, making it a candidate for developing inhibitors against various biological targets . Such applications are crucial in drug discovery processes aimed at treating diseases associated with enzyme dysregulation.

2.2 Molecular Probes

Due to its unique chemical structure, this compound can be utilized as a molecular probe in biochemical assays. The furan moiety can participate in various chemical reactions, allowing it to serve as a versatile tool for studying biological processes at the molecular level .

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of piperazine derivatives against SARS-CoV-2 and found that modifications to the piperazine ring significantly enhanced inhibitory activity, indicating that structural optimization is key for developing effective antiviral agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with piperazine-based compounds showed a marked decrease in cell viability, with mechanisms involving apoptosis being investigated through flow cytometry analysis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other piperazine-acetamide derivatives but differs in key substituents. Below is a comparative analysis:

Key Structural Insights

Piperazine Substituents :

- The furan-2-yl-hydroxyethyl group in the target compound is unique compared to the benzyl, chlorophenyl, or sulfonyl groups in analogs. This substituent may enhance interactions with hydrophilic binding pockets in biological targets .

- 4-Methylbenzyl vs. 3-chlorophenyl () : The methyl group in the target compound likely improves lipophilicity, whereas chlorophenyl analogs (e.g., Compound 11) prioritize halogen-bonding interactions .

Anti-inflammatory vs. Antimicrobial: Unlike thiazole- or benzo[d]thiazole-containing analogs (), the furan-hydroxyethyl group may redirect activity toward anti-inflammatory pathways, similar to furan-based MMP inhibitors .

Physicochemical Properties

*Estimated based on structural analogs.

Propiedades

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3.2ClH/c1-16-4-6-17(7-5-16)13-21-20(25)15-23-10-8-22(9-11-23)14-18(24)19-3-2-12-26-19;;/h2-7,12,18,24H,8-11,13-15H2,1H3,(H,21,25);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKNAAYYBRMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.